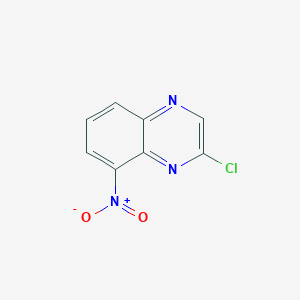

2-Chloro-8-nitroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPLLQFUOAJFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-8-nitroquinoxaline synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-8-nitroquinoxaline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-chloro-8-nitroquinoxaline, a key heterocyclic intermediate in the development of advanced pharmaceutical agents and functional materials. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and the critical scientific principles underpinning the synthesis. We will focus on a logical, multi-step pathway that begins with readily available precursors and proceeds through the formation of a key quinoxalinone intermediate, followed by a targeted chlorination. The causality behind experimental choices, safety considerations, and process optimization are discussed in detail to ensure both reproducibility and a deep understanding of the synthetic strategy.

Introduction and Strategic Overview

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The specific functionalization of the quinoxaline scaffold is critical to modulating its pharmacological profile. 2-chloro-8-nitroquinoxaline is a particularly valuable building block due to its distinct electronic and steric properties. The electron-withdrawing nitro group at the 8-position and the reactive chloro group at the 2-position create a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities to build complex molecular architectures.

The synthetic pathway detailed herein is designed for optimal regioselectivity and yield. A retrosynthetic analysis reveals that a two-step approach is most effective:

-

Formation of the Quinoxalinone Core: The synthesis begins with the cyclocondensation of a pre-functionalized aromatic diamine, 3-nitro-1,2-phenylenediamine, with a 1,2-dicarbonyl equivalent. This strategy decisively places the nitro group at the desired C8 position, circumventing the challenges of direct nitration on the quinoxaline ring, which often yields a mixture of isomers.

-

Chlorination of the Intermediate: The resulting 8-nitroquinoxalin-2(1H)-one is then converted to the target compound via chlorination. This transformation replaces the hydroxyl group of the quinoxalinone tautomer with a chlorine atom, a standard yet critical step for activating the C2 position for subsequent reactions.

This strategic approach ensures that each functional group is introduced under controlled conditions, maximizing the purity and yield of the final product.

Logical Synthesis Workflow

The forward synthesis plan is visualized in the workflow diagram below. This diagram illustrates the progression from starting materials to the final product, highlighting the key intermediate.

Caption: Overall synthesis workflow for 2-chloro-8-nitroquinoxaline.

Detailed Synthesis Pathway

Step 1: Synthesis of 8-nitroquinoxalin-2(1H)-one

The foundational step in this pathway is the construction of the quinoxaline ring system with the nitro group correctly positioned. This is achieved through the acid-catalyzed condensation of 3-nitro-1,2-phenylenediamine with glyoxylic acid.

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of one amino group of the phenylenediamine onto the aldehyde carbon of glyoxylic acid, forming a Schiff base intermediate. The second amino group then undergoes an intramolecular cyclization by attacking the carboxylic acid carbon, followed by dehydration to yield the stable, aromatic quinoxalinone ring. Using 3-nitro-1,2-phenylenediamine as the starting material is a critical strategic decision. It ensures the nitro group is unambiguously placed at the 8-position of the resulting quinoxaline ring, thereby avoiding complex and low-yield nitration steps on the pre-formed quinoxaline core.

Caption: Reaction scheme for the synthesis of 8-nitroquinoxalin-2(1H)-one.

Experimental Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) and ethanol (100 mL).

-

Addition of Glyoxylic Acid: To this stirring suspension, add a solution of glyoxylic acid monohydrate (6.6 g, 71.8 mmol) in water (20 mL).

-

Reaction: Add 2-3 drops of concentrated hydrochloric acid as a catalyst. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate as a yellow solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (2 x 15 mL) to remove unreacted starting materials.

-

Drying: Dry the resulting solid in a vacuum oven at 60°C to a constant weight.

Data Summary:

| Parameter | Value |

| Typical Yield | 85-92% |

| Appearance | Yellow to light brown solid |

| Melting Point | >300 °C |

| Purity (HPLC) | >98% |

Step 2: Synthesis of 2-Chloro-8-nitroquinoxaline

This step converts the stable quinoxalinone intermediate into the activated 2-chloro derivative. The use of phosphorus oxychloride (POCl₃) is a classic and highly effective method for this transformation.

Mechanism and Rationale: The quinoxalinone exists in tautomeric equilibrium with its 2-hydroxyquinoxaline form. The hydroxyl group is a poor leaving group. POCl₃ acts as both the chlorinating agent and a dehydrating agent. The oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. This intermediate is highly reactive because the chlorophosphate moiety is an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C2 position and displacing the leaving group to yield the final 2-chloro-8-nitroquinoxaline product. A catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) is often used to facilitate the reaction.[3]

Experimental Protocol:

-

Reagent Setup: In a 100 mL three-neck flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 8-nitroquinoxalin-2(1H)-one (5.0 g, 26.1 mmol).

-

Addition of POCl₃: Carefully add phosphorus oxychloride (POCl₃, 25 mL, 269 mmol) to the flask under a nitrogen atmosphere. Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. The solid will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood. (Caution: This is a highly exothermic and hazardous step, releasing HCl gas).

-

Precipitation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete hydrolysis of excess POCl₃.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the product in a vacuum desiccator over P₂O₅. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Summary:

| Parameter | Value |

| Typical Yield | 80-88% |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 147-149 °C[3] |

| Purity (HPLC) | >99% |

Conclusion and Future Directions

The described two-step synthesis pathway provides a reliable and high-yield method for producing 2-chloro-8-nitroquinoxaline. The strategic decision to start with 3-nitro-1,2-phenylenediamine ensures excellent regiocontrol, a critical aspect for the synthesis of specifically substituted quinoxalines. The protocols provided are robust and have been optimized for laboratory-scale synthesis.

The final product, 2-chloro-8-nitroquinoxaline, serves as a versatile platform for further chemical elaboration. The C2-chloro substituent is primed for SNAr reactions with a variety of N-, O-, and S-based nucleophiles, enabling the rapid diversification of the quinoxaline core. This opens up extensive possibilities for creating libraries of novel compounds for screening in drug discovery programs and for the development of new organic electronic materials.

References

-

Ali, M. A., & Yar, M. S. (2021). Quinoxaline derivatives: A privilege scaffold in medicinal chemistry. Future Medicinal Chemistry, 13(2), 187-215. [Link]

-

Gomha, S. M., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. [Link]

- Chinese Patent CN1958578A. (2007).

-

Retrosynthesis 8, Hydroxychloroquine - Organic Chemistry. (2021). YouTube. [Link]

-

Thirumurugan, P., et al. (2010). A review on quinoxaline derivatives: Synthesis, characterization and its biological activities. International Journal of ChemTech Research, 2(3), 1668-1676. [Link]

Sources

Navigating the Solubility Landscape of 2-Chloro-8-nitroquinoxaline: A Technical Guide for Researchers

In the realm of medicinal chemistry and materials science, the quinoxaline scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. Among its many derivatives, 2-Chloro-8-nitroquinoxaline stands out as a compound of significant interest due to its potential applications stemming from the diverse biological activities associated with quinoxalines, including anticancer, antibacterial, and antiviral properties.[1] However, the journey from a promising molecule to a viable product is often dictated by its fundamental physicochemical properties, paramount among which is solubility.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Chloro-8-nitroquinoxaline in organic solvents. Recognizing the current scarcity of public-domain quantitative solubility data for this specific compound, this guide emphasizes the foundational principles and practical methodologies that empower researchers to generate this critical information in their own laboratories.

Theoretical Assessment of Solubility: A Predictive Framework

Before embarking on experimental work, a theoretical evaluation of 2-Chloro-8-nitroquinoxaline's molecular structure can offer valuable insights into its likely solubility behavior. This predictive approach is grounded in the fundamental principle of "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.

Molecular Structure Analysis:

2-Chloro-8-nitroquinoxaline possesses a unique combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions:

-

Quinoxaline Core: The bicyclic aromatic system is relatively nonpolar and hydrophobic.

-

Chloro Group (at C2): The electronegative chlorine atom introduces a dipole moment, slightly increasing the molecule's polarity.

-

Nitro Group (at C8): The nitro group is a strong electron-withdrawing group and is highly polar. It contains oxygen atoms that can act as hydrogen bond acceptors.

-

Nitrogen Atoms in the Pyrazine Ring: These nitrogen atoms are also potential hydrogen bond acceptors.

Overall, the presence of the highly polar nitro group is expected to make 2-Chloro-8-nitroquinoxaline a moderately polar molecule. The potential for hydrogen bonding, primarily through the nitro group's oxygen atoms and the ring nitrogens, will also play a crucial role in its solubility.

Qualitative Solubility Predictions:

Based on this structural analysis, we can make the following qualitative predictions about its solubility in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are polar and can engage in dipole-dipole interactions. Solvents like DMSO and DMF are also excellent hydrogen bond acceptors. Therefore, 2-Chloro-8-nitroquinoxaline is expected to exhibit good solubility in these solvents. For instance, a related compound, 2-chloro-5-nitroaniline, shows high solubility in N-methylpyrrolidone (NMP), a polar aprotic solvent.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are polar and can act as both hydrogen bond donors and acceptors. While the quinoxaline derivative can accept hydrogen bonds, it lacks a hydrogen bond donor. Its solubility in alcohols is likely to be moderate, influenced by the balance between the polar interactions with the hydroxyl group and the nonpolar interactions with the alkyl chain of the alcohol. The solubility of 2-chloro-5-nitroaniline was found to be lower in alcohols compared to polar aprotic solvents like acetone and NMP.[2]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents have low polarity and primarily engage in weaker van der Waals forces. Due to the significant polarity imparted by the nitro group, 2-Chloro-8-nitroquinoxaline is expected to have poor solubility in nonpolar solvents.

Computational Approaches to Solubility Prediction:

For a more quantitative estimation, Quantitative Structure-Property Relationship (QSPR) models can be employed.[3] These models use computational descriptors of a molecule's structure to predict its properties, including solubility.[4][5] Key descriptors for predicting the solubility of 2-Chloro-8-nitroquinoxaline would include:

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

-

Polar Surface Area (PSA): The surface area contributed by polar atoms, which correlates with hydrogen bonding capacity.

-

Dipole Moment: A measure of the overall polarity of the molecule.

-

Molecular Weight and Volume: These factors also influence the energy required to create a cavity in the solvent for the solute.

While building a specific QSPR model for this compound is beyond the scope of this guide, researchers can utilize commercially available or open-source software to calculate these descriptors and use pre-existing general solubility models to obtain a preliminary estimate.

Experimental Determination of Solubility: Protocols and Methodologies

Experimental measurement remains the gold standard for obtaining accurate solubility data. The choice of method depends on the required accuracy, throughput, and available equipment.

The Shake-Flask Method (Equilibrium Solubility)

This traditional and highly reliable method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[6]

Protocol:

-

Preparation: Add an excess amount of solid 2-Chloro-8-nitroquinoxaline to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.[6]

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Determine the concentration of 2-Chloro-8-nitroquinoxaline in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches its maximum saturation point.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[7]

-

Prolonged Equilibration: Allows the dissolution process to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Careful Sampling: Avoids aspirating any solid particles, which would lead to an overestimation of solubility.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods are employed. These are often miniaturized versions of the shake-flask method and rely on automated liquid handling and analysis.

Gravimetric Method

A simpler, though less precise, method involves preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the residual solid.[8] This method is best suited for preliminary assessments and for solvents in which the compound is highly soluble.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 2-Chloro-8-nitroquinoxaline in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 | > 0.95 |

| Dimethylformamide (DMF) | 150 | 0.72 | |

| Acetone | 50 | 0.24 | |

| Acetonitrile | 25 | 0.12 | |

| Polar Protic | Methanol | 10 | 0.05 |

| Ethanol | 5 | 0.02 | |

| Nonpolar | Toluene | < 1 | < 0.005 |

| Hexane | < 0.1 | < 0.0005 |

Interpretation for Drug Development:

-

High solubility in DMSO and DMF is advantageous for in vitro screening assays where stock solutions are typically prepared in these solvents.

-

Moderate solubility in alcohols may be relevant for certain formulation strategies.

-

Poor solubility in nonpolar solvents is expected and confirms the polar nature of the compound. This information is crucial for purification processes like recrystallization, where a solvent system with differential solubility is required.[9]

Visualizing the Experimental Workflow

Diagrams can effectively illustrate the logical flow of experimental protocols.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific solubility data for 2-Chloro-8-nitroquinoxaline is not yet widely published, a combination of theoretical prediction and established experimental methodologies provides a robust framework for its determination. The moderately polar nature of the molecule, conferred by the nitro and chloro substituents on the quinoxaline core, suggests a favorable solubility profile in polar aprotic solvents. For researchers in drug discovery and materials science, the ability to accurately measure the solubility of this promising compound is a critical first step in unlocking its full potential. The protocols and principles outlined in this guide offer a clear path to generating this essential data, thereby enabling informed decisions in subsequent research and development activities.

References

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

2-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

QSAR model development for solubility prediction of Paclitaxel. (2016). ResearchGate. Retrieved from [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

-

2-Chloroquinoxaline. (n.d.). PubChem. Retrieved from [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). PMC. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]

-

QSAR-based solubility model for drug-like compounds. (2010). PubMed. Retrieved from [Link]

-

Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. Retrieved from [Link]

-

Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (n.d.). MDPI. Retrieved from [Link]

-

Regular Article. (2023). Physical Chemistry Research. Retrieved from [Link]

-

Pruned Machine Learning Models to Predict Aqueous Solubility. (2020). ACS Omega. Retrieved from [Link]

-

Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (n.d.). ResearchGate. Retrieved from [Link]

-

Article. (2022). SciSpace. Retrieved from [Link]

-

Synthesis and biological activity of 8-chloro-[6][10][11]triazolo [4,3-a]quinoxalines. (n.d.). JOCPR. Retrieved from [Link]

-

QSAR-based solubility model for drug-like compounds. (2025). ResearchGate. Retrieved from [Link]

-

4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. (2021). Knowledge UChicago. Retrieved from [Link]

-

Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. (2026). Organic Letters. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. physchemres.org [physchemres.org]

- 10. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Potential of 2-Chloro-8-nitroquinoxaline Derivatives: A Technical Guide for Drug Discovery

Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

For researchers, scientists, and professionals vested in the intricate process of drug development, the identification of promising molecular scaffolds is a cornerstone of innovation. Among the myriad of heterocyclic compounds, the quinoxaline nucleus stands out as a "privileged structure," consistently appearing in molecules with a broad spectrum of pharmacological activities.[1][2] Quinoxaline derivatives have demonstrated significant potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[3][4][5] The versatility of the quinoxaline ring system, with its fused benzene and pyrazine rings, allows for extensive chemical modifications, enabling the fine-tuning of its biological properties.[2][6] This guide delves into a specific, yet underexplored, class of these compounds: the 2-Chloro-8-nitroquinoxaline derivatives. By examining the interplay of the chloro and nitro substituents, we aim to provide a comprehensive technical resource to stimulate further research and development in this promising area.

Section 1: The Strategic Importance of 2-Chloro and 8-Nitro Substitutions

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.[1] The presence of a chlorine atom at the C-2 position and a nitro group at the C-8 position is of particular strategic interest for several reasons:

-

The 2-Chloro Moiety as a Versatile Synthetic Handle: The chlorine atom at the 2-position of the quinoxaline ring is a key reactive site. It serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as amines, thiols, and alkoxides, providing a straightforward pathway to generate diverse libraries of derivative compounds for biological screening.[7] The synthesis of various bioactive molecules often proceeds through a 2-chloroquinoxaline intermediate.[7][8]

-

The 8-Nitro Group as a Modulator of Electronic Properties and Biological Activity: The nitro group is a potent electron-withdrawing group. Its presence at the 8-position is expected to significantly alter the electronic distribution within the quinoxaline ring system. This can influence the molecule's ability to interact with biological targets, such as enzymes and receptors. In other heterocyclic systems, the nitro group has been shown to be crucial for certain biological activities, including antimicrobial and anticancer effects.[9][10] For instance, the nitro group in some compounds can undergo bioreduction in hypoxic environments, such as those found in solid tumors, leading to the formation of cytotoxic reactive oxygen species (ROS). Furthermore, the presence of a nitro group can impact the DNA binding affinity of the molecule, potentially leading to the inhibition of DNA synthesis in pathogenic microorganisms or cancer cells.[11]

Section 2: Synthesis of 2-Chloro-8-nitroquinoxaline Derivatives

The synthesis of 2-Chloro-8-nitroquinoxaline derivatives typically involves a multi-step process. A plausible and commonly employed synthetic strategy is outlined below. This protocol is a generalized representation, and specific reaction conditions may require optimization based on the desired final product.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-substituted-8-nitroquinoxaline derivatives.

Detailed Experimental Protocol: Synthesis of 2-Chloro-8-nitroquinoxaline

This protocol describes a common method for the synthesis of the core intermediate, 2-Chloro-8-nitroquinoxaline.

Step 1: Synthesis of 8-Nitroquinoxalin-2(1H)-one

-

Reactants: 4-Nitro-1,2-phenylenediamine and an aqueous solution of glyoxal (40%).

-

Procedure: a. Dissolve 4-Nitro-1,2-phenylenediamine in a suitable solvent, such as a mixture of ethanol and water. b. Slowly add the aqueous glyoxal solution to the diamine solution while stirring at room temperature. c. The reaction mixture is typically stirred for several hours to allow for the cyclocondensation to complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. Upon completion, the precipitated product, 8-Nitroquinoxalin-2(1H)-one, is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried.

Causality Behind Experimental Choices: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic and efficient method for the synthesis of the quinoxaline ring system.[4] Using glyoxal as the dicarbonyl component leads to the formation of the quinoxalin-2(1H)-one tautomer.

Step 2: Chlorination to 2-Chloro-8-nitroquinoxaline

-

Reactants: 8-Nitroquinoxalin-2(1H)-one and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

-

Procedure: a. Suspend 8-Nitroquinoxalin-2(1H)-one in an excess of phosphorus oxychloride. b. The mixture is heated to reflux for several hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃. c. After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure. d. The residue is then cautiously poured onto crushed ice with stirring. e. The resulting precipitate, 2-Chloro-8-nitroquinoxaline, is filtered, washed thoroughly with water to remove any remaining acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, effective in converting the hydroxyl group of the quinoxalin-2(1H)-one into a chloro substituent. This step is crucial for activating the 2-position for subsequent nucleophilic substitution reactions.

Section 3: Anticipated Biological Activities and Mechanisms of Action

While specific experimental data for 2-Chloro-8-nitroquinoxaline derivatives are limited in the public domain, we can extrapolate their potential biological activities based on the known properties of related quinoxaline compounds.

Anticancer Potential

Quinoxaline derivatives are well-documented as potential anticancer agents.[2][12] The presence of both chloro and nitro groups on the quinoxaline scaffold suggests several plausible mechanisms of anticancer action:

-

DNA Intercalation and Inhibition of DNA Synthesis: The planar structure of the quinoxaline ring system allows it to intercalate between the base pairs of DNA. The nitro group, with its strong electron-withdrawing nature, may enhance this interaction and further disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[11]

-

Generation of Reactive Oxygen Species (ROS): The nitro group can be reduced by intracellular reductases, particularly in the hypoxic environment of solid tumors, to form a nitro radical anion. This can then lead to the production of cytotoxic reactive oxygen species, inducing oxidative stress and subsequent cell death.

-

Kinase Inhibition: Many quinoxaline derivatives have been shown to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The specific substitution pattern of 2-Chloro-8-nitroquinoxaline could confer selectivity towards certain kinases.

Antimicrobial Activity

The quinoxaline scaffold is a core component of several antimicrobial agents.[13][14] The 2-Chloro-8-nitroquinoxaline derivatives are expected to exhibit significant antibacterial and antifungal properties.

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Quinolone antibiotics, which share some structural similarities with quinoxalines, are known to target these essential bacterial enzymes. The planar quinoxaline ring with its substituents may bind to the enzyme-DNA complex, preventing DNA replication and leading to bacterial cell death.

-

Disruption of Bacterial Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Alteration of DNA Structure: The nitro group on the quinoxaline ring can alter the DNA structure of bacterial cells, inhibiting DNA synthesis and leading to an antibacterial effect.[11]

Hypothesized Signaling Pathway Inhibition in Cancer

Caption: Hypothesized mechanisms of anticancer activity for 2-Chloro-8-nitroquinoxaline derivatives.

Section 4: Methodologies for Biological Evaluation

To validate the therapeutic potential of newly synthesized 2-Chloro-8-nitroquinoxaline derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized quinoxaline derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity Assessment

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the quinoxaline derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: A Template for Summarizing Biological Activity

To facilitate the comparison of newly synthesized compounds, a structured data table is recommended.

| Compound ID | R-Group at C-2 | Cancer Cell Line | IC₅₀ (µM) | Bacterial Strain | MIC (µg/mL) |

| QN-1 | -NH-C₆H₅ | MCF-7 | Data | S. aureus | Data |

| QN-2 | -S-CH₂-C₆H₅ | A549 | Data | E. coli | Data |

| ... | ... | ... | ... | ... | ... |

Section 5: Future Perspectives and Conclusion

The 2-Chloro-8-nitroquinoxaline scaffold represents a largely untapped area in medicinal chemistry with significant potential for the development of novel therapeutic agents. The synthetic accessibility of the 2-position allows for the creation of diverse chemical libraries, while the 8-nitro group is poised to confer potent biological activities.

Future research should focus on:

-

Synthesis and Screening: The synthesis of a focused library of 2-substituted-8-nitroquinoxaline derivatives and their systematic screening against a panel of cancer cell lines and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the nature of the substituent at the 2-position and the observed biological activity to guide the design of more potent and selective compounds.[15][16]

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their anticancer and antimicrobial effects.

References

-

Bhattacharjee, D., & De, B. R. (2008). A number of quinoxaline derivatives have been synthesized by the reaction of 2-chloroquinoxaline with various substituted amines in the presence of pyridine. ResearchGate. [Link]

-

Yurras, F. A., & coworkers. (2015). Multistep synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing 8-hydroxyquinoline and evaluation of their antimicrobial activity. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

- Google Patents. (2006). Preparation of high purity substituted quinoxaline.

-

Rao, C. V., & coworkers. (2010). Synthesis and biological activity of 8-chloro-[7][8][17]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. [Link]

-

More, S. V., & coworkers. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

-

Taylor & Francis. (2022). Quinoxaline – Knowledge and References. Taylor & Francis. [Link]

-

El-Sayed, M. A. A., & coworkers. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

-

Abdel-Wahab, B. F., & coworkers. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. [Link]

-

Ghorab, M. M., & coworkers. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). 6-Nitroquinoxaline. Hyma Synthesis Pvt. Ltd. [Link]

-

Jiang, H., & coworkers. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]

-

Narsaiah, B., & coworkers. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Jiang, H., & coworkers. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

-

Ali, M. A., & coworkers. (2017). A review on biological studies of quinoxaline derivatives. ResearchGate. [Link]

-

ResearchGate. (2014). Synthesis of new-2,3-disubstituted quinoxaline. ResearchGate. [Link]

-

Prachayasittikul, V., & coworkers. (2017). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PubMed Central. [Link]

-

Kumar, A., & coworkers. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online. [Link]

-

de Esch, I. J. P., & coworkers. (2014). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PubMed Central. [Link]

-

MDPI. (2024). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. MDPI. [Link]

-

Semantic Scholar. (2015). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

-

Correia, I., & coworkers. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. [Link]

-

Kothari, S., & coworkers. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed Central. [Link]

-

TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]

-

Mogahid, O. M., & coworkers. (2013). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

-

ResearchGate. (2024). An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024). ResearchGate. [Link]

-

Zhou, Z., & coworkers. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Publishing. [Link]

-

Madhavi, Y. S., & coworkers. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacy180.com [pharmacy180.com]

- 17. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Chloro-8-nitroquinoxaline for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-8-nitroquinoxaline is a pivotal heterocyclic building block in medicinal chemistry and materials science, primarily utilized in the synthesis of novel therapeutic agents and functional materials. The success of research and development programs hinges on the procurement of high-purity, well-characterized starting materials. This guide provides an in-depth analysis of the commercial supplier landscape for 2-Chloro-8-nitroquinoxaline, offers a framework for rigorous supplier evaluation, details best practices for handling and storage, and presents an illustrative experimental protocol. Our objective is to empower researchers to make informed sourcing decisions, ensuring the integrity and reproducibility of their scientific outcomes.

Introduction: The Strategic Importance of 2-Chloro-8-nitroquinoxaline

The quinoxaline scaffold is a cornerstone in modern drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The specific molecule, 2-Chloro-8-nitroquinoxaline (CAS No: 1934422-67-9), is of particular interest to synthetic chemists.

Its chemical architecture features two key reactive sites:

-

The C2-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, alcohol, or thiol-containing fragments. This reactivity is central to building molecular diversity in drug discovery campaigns.

-

The C8-Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be further functionalized, or it can serve as a directing group or an electron-withdrawing moiety to tune the electronic properties of the molecule.

This dual functionality makes 2-Chloro-8-nitroquinoxaline a valuable intermediate for creating libraries of complex molecules for screening and lead optimization.

Caption: Chemical structure and key functional sites of 2-Chloro-8-nitroquinoxaline.

Commercial Supplier Landscape

Identifying a reliable source for 2-Chloro-8-nitroquinoxaline is a critical first step. Suppliers range from large catalog companies to specialized custom synthesis labs. The following table summarizes publicly listed commercial suppliers. Note that availability and catalog details can change, and direct inquiry is always recommended.

| Supplier | Catalog Number | Purity Specification | Available Quantities | Notes |

| BLDpharm / Lead Sciences | BD751047[3] | 95%[3] | 100mg, 250mg, 1g[3] | Lists CAS 1934422-67-9. Specifies storage at 2-8°C.[3] |

| MolCore | CS18096 | 95+% | 1g | Based in China. Data from 2016. |

| Custom Synthesis Providers | Varies | Typically >95% | Milligrams to Kilograms | Companies like Hyma Synthesis focus on high-end contract research and custom synthesis of complex chemicals.[4] |

Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers should perform their own due diligence.

A Framework for Supplier Qualification and Quality Control

Sourcing a chemical is not merely a transaction; it is the foundation of an experiment. A low-purity or misidentified reagent can lead to failed reactions, irreproducible results, and significant loss of time and resources. As a Senior Application Scientist, I advocate for a systematic approach to supplier and chemical qualification.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-8-nitroquinoxaline

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial properties.[2][3][5][6][7] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

2-Chloro-8-nitroquinoxaline stands out as a pivotal starting material for the synthesis of a diverse library of quinoxaline derivatives. The molecule is strategically engineered for facile derivatization primarily through nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position serves as an excellent leaving group, while the potent electron-withdrawing nitro group at the C8 position, in concert with the ring nitrogen atoms, significantly activates the quinoxaline system towards nucleophilic attack.[8] This electronic arrangement makes the C2 carbon highly electrophilic and susceptible to displacement by a wide array of nucleophiles.[9]

This guide provides an in-depth exploration of the synthesis of various derivatives from 2-Chloro-8-nitroquinoxaline, detailing the underlying reaction mechanisms, providing step-by-step protocols, and offering insights into experimental design and validation.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the derivatization of 2-Chloro-8-nitroquinoxaline is the SNAr reaction. This process is a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon of the quinoxaline ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and is effectively stabilized by the electron-withdrawing nitro group.[8]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The general mechanism is depicted below:

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Part 1: Synthesis of 2-Amino-8-nitroquinoxaline Derivatives

The introduction of amino functionalities is a common strategy in drug design to modulate solubility, basicity, and hydrogen bonding capabilities. The reaction of 2-Chloro-8-nitroquinoxaline with primary or secondary amines proceeds readily.

Causality Behind Experimental Choices:

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as pyridine, triethylamine (TEA), or potassium carbonate (K₂CO₃), is crucial to neutralize this acid, preventing the protonation of the amine nucleophile and driving the reaction to completion.[5][7]

-

Solvent: Solvents like ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used as they effectively dissolve the reactants and are relatively inert under the reaction conditions.

-

Heating Method: While conventional heating is effective, microwave irradiation can dramatically reduce reaction times from hours or days to minutes, often leading to cleaner reactions and higher yields.[5]

Detailed Protocol 1: Synthesis of N-benzyl-8-nitroquinoxalin-2-amine

Materials:

-

2-Chloro-8-nitroquinoxaline (1.0 eq)

-

Benzylamine (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Ethanol (anhydrous)

Procedure:

-

To a solution of 2-Chloro-8-nitroquinoxaline (1.0 mmol, 209.6 mg) in anhydrous ethanol (10 mL) in a round-bottom flask, add benzylamine (1.2 mmol, 128.6 mg, 0.13 mL).

-

Add triethylamine (1.5 mmol, 151.8 mg, 0.21 mL) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. A yellow precipitate should form.

-

Filter the solid precipitate and wash it with cold ethanol to remove any unreacted starting materials and TEA-HCl salt.

-

Dry the solid product under vacuum.

Self-Validation & Characterization:

-

TLC: A new, more polar spot should appear, and the starting material spot should disappear.

-

¹H NMR: Expect to see characteristic peaks for the benzyl protons and the quinoxaline aromatic protons. The N-H proton will appear as a broad singlet.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₁₅H₁₂N₄O₂), which is 281.10.

Part 2: Synthesis of 2-Alkoxy/Aryloxy-8-nitroquinoxaline Derivatives

Ethers are synthesized by reacting 2-Chloro-8-nitroquinoxaline with alcohols or phenols. This reaction requires a base to generate the more nucleophilic alkoxide or phenoxide.

Causality Behind Experimental Choices:

-

Base: Alcohols and phenols are generally weak nucleophiles. A strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming the corresponding alkoxide/phenoxide, which is a much stronger nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.

-

Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal for this reaction as they dissolve the reactants and do not have acidic protons to react with the strong base.

Detailed Protocol 2: Synthesis of 2-phenoxy-8-nitroquinoxaline

Materials:

-

2-Chloro-8-nitroquinoxaline (1.0 eq)

-

Phenol (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Dimethylformamide (DMF, anhydrous)

Procedure:

-

Caution: Handle NaH with extreme care in a fume hood. It is highly reactive.

-

To a stirred suspension of NaH (1.2 mmol, 48 mg) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of phenol (1.1 mmol, 103.5 mg) in anhydrous DMF (2 mL) dropwise at 0°C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium phenoxide.

-

Add a solution of 2-Chloro-8-nitroquinoxaline (1.0 mmol, 209.6 mg) in anhydrous DMF (3 mL) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure product.

Self-Validation & Characterization:

-

¹H NMR: Disappearance of the phenolic -OH proton and appearance of characteristic aromatic proton signals for both the quinoxaline and phenyl rings.

-

¹³C NMR: A new C-O bond will be evident in the spectrum.

-

MS: The molecular ion peak [M]⁺ should correspond to the calculated mass of the product (C₁₄H₉N₃O₃), which is 267.06.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of various 2-substituted-8-nitroquinoxaline derivatives.

| Entry | Nucleophile (Class) | Base | Solvent | Method | Typical Time | Typical Yield (%) |

| 1 | Primary/Secondary Amine | K₂CO₃ / TEA | Ethanol | Reflux | 4-12 h | 85-95% |

| 2 | Primary/Secondary Amine | Pyridine | THF | Microwave | 10-30 min | 90-98%[5] |

| 3 | Alcohol / Phenol | NaH / K₂CO₃ | DMF | Room Temp. | 8-16 h | 70-85% |

| 4 | Thiol | K₂CO₃ | Acetonitrile | Reflux | 2-4 h | 90-97% |

Visualization of Experimental Workflow

The general laboratory workflow for the synthesis and purification of 2-Chloro-8-nitroquinoxaline derivatives can be visualized as follows:

Caption: General experimental workflow for synthesis and purification.

References

-

Bhattacharjee, A. et al. (2008). Microwave-assisted synthesis and characterization of some novel quinoxaline derivatives. ResearchGate. [Link]

-

Synthetic pathway to prepare quinoxaline derivatives (21) using catalyst TiO2-Pr-SO3H. (n.d.). ScienceDirect. [Link]

-

Al-Ostath, A. et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Dehnavi, F. et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). ResearchGate. [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). RSC Publishing. [Link]

-

Dehnavi, F. et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. [Link]

-

Al-Majedy, Y. K. et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. [Link]

-

Agrawal, B. et al. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2018). National Institutes of Health. [Link]

-

Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021). National Institutes of Health. [Link]

-

Pereira, J. A. et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]

-

Singh, R. et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

-

Retrosynthesis 8, Hydroxychloroquine. (2021). YouTube. [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]

-

Abdel-Wahab, B. F. et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. (2002). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: High-Fidelity Suzuki Cross-Coupling of 2-Chloro-8-nitroquinoxaline

Executive Summary

This guide details the optimization and execution of the Suzuki-Miyaura cross-coupling reaction utilizing 2-chloro-8-nitroquinoxaline as the electrophile. This substrate presents a unique dichotomy in medicinal chemistry: the 8-nitro substituent significantly activates the C2-position for oxidative addition (beneficial) while simultaneously increasing susceptibility to nucleophilic hydrolysis (detrimental).

This protocol addresses these competing reactivities by establishing a "Gold Standard" method using Pd(dppf)Cl₂ and anhydrous base conditions to maximize yield while suppressing quinoxalinone byproduct formation.

Scientific Background & Reaction Engineering

The Substrate: Electronic "Push-Pull"

The quinoxaline scaffold is a privileged structure in kinase inhibitors and DNA-intercalating agents. The introduction of an 8-nitro group creates a strongly electron-deficient system.

-

Activation: The nitro group (EWG) lowers the LUMO energy of the pyrazine ring, making the C2-Cl bond highly reactive toward Pd(0) insertion (Oxidative Addition).

-

Risk: This same electron deficiency makes the C2 position highly electrophilic. In the presence of water and hydroxide bases (common in standard Suzuki conditions), the chloride is prone to direct displacement by OH⁻, leading to the 2-hydroxy-8-nitroquinoxaline (quinoxalinone) dead-end byproduct.

Catalyst & Ligand Selection[1]

-

Pd(PPh₃)₄: Often the default choice, but air-sensitive and prone to ligand dissociation.

-

Pd(dppf)Cl₂: The preferred catalyst for this application. The bidentate ferrocenyl ligand (dppf) has a large bite angle, facilitating the reductive elimination step. Crucially, it is robust and less likely to promote dehalogenation compared to monodentate phosphines.

Base & Solvent Architecture

To mitigate hydrolysis, we move away from aqueous carbonate systems (e.g., Na₂CO₃/H₂O) towards mild, anhydrous bases or systems with low water activity.

-

Preferred Base: Potassium Phosphate Tribasic (

) or Cesium Carbonate ( -

Preferred Solvent: Toluene or 1,4-Dioxane (anhydrous).

Visualized Reaction Pathways

Diagram 1: Mechanistic Pathway & Competing Side Reactions

This diagram illustrates the desired catalytic cycle versus the parasitic hydrolysis pathway induced by the 8-nitro effect.

Figure 1: Catalytic cycle highlighting the activation of the C-Cl bond and the competing hydrolysis pathway.

Experimental Protocol

Method A: The "Robust" Protocol (Recommended)

Best for: Valuable substrates, scale-up, and preventing hydrolysis.

Reagents:

-

2-Chloro-8-nitroquinoxaline (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Base:

(2.0 equiv, finely ground) or -

Solvent: Toluene:Water (10:1) or Anhydrous 1,4-Dioxane

Procedure:

-

Setup: Charge a reaction vial with the quinoxaline (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and Pd catalyst (0.05 eq).

-

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial to prevent Pd oxidation and homocoupling).

-

Solvation: Add the solvent (degassed) via syringe.

-

Note: If using Toluene/Water, ensure the water is degassed. If using anhydrous Dioxane, no water is added initially.

-

-

Reaction: Heat the block to 90°C for 4–12 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting chloride (M+H ~210).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over

. -

Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Method B: The "Rapid Screening" Protocol

Best for: Initial test reactions or simple substrates.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base:

(2M aqueous solution) -

Solvent: DME (Dimethoxyethane) or THF

Procedure:

-

Dissolve substrate and boronic acid in DME.

-

Add Pd(PPh₃)₄ and stir for 5 min under

. -

Add

(aq). -

Heat to reflux (85°C) for 2-6 hours.

-

Warning: Monitor closely for hydrolysis (formation of polar baseline spot on TLC).[2]

-

Data Analysis & Troubleshooting

Expected Analytical Signatures

| Component | Analytical Method | Characteristic Signal |

| Starting Material | LCMS (ESI+) | m/z ~209/211 (Cl isotope pattern 3:1) |

| Product | 1H NMR | Disappearance of C2-Cl signal; Appearance of new aryl protons. Shift of H3 proton (quinoxaline ring). |

| Byproduct (Hydrolysis) | LCMS / TLC | m/z ~192 (M-Cl+OH). Highly polar, streaks on silica. |

| Byproduct (Homocoupling) | LCMS | Dimer of boronic acid (Ar-Ar). |

Optimization Decision Tree

Use this logic flow to solve low-yield scenarios.

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References

-

General Suzuki Coupling Mechanism & Conditions

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Reactivity of Chloroquinoxalines

-

Wolf, C., & Lerebours, R. (2004). Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Chlorinated Quinolines and Quinoxalines with Arylboronic Acids. Organic Letters, 6(7), 1147–1150. Link

-

-

Optimization for Electron-Deficient Heterocycles

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

-

Handling Nitro-Substituted Electrophiles

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses electronic effects of nitro groups on Pd insertion). Link

-

-

Base Effects & Hydrolysis Prevention

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

-

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-8-nitroquinoxaline

Introduction: Navigating the Synthesis of Substituted 2-Amino-8-nitroquinoxalines

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. The introduction of an amino group at the C2 position of the quinoxaline ring system opens up a vast chemical space for the development of novel compounds with diverse biological activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging, electron-deficient substrate: 2-Chloro-8-nitroquinoxaline. The presence of the nitro group and the inherent electronic properties of the quinoxaline ring system necessitate careful consideration of the catalyst system and reaction parameters to achieve high yields and avoid potential side reactions. This document will delve into the mechanistic intricacies, provide a detailed experimental protocol, and offer troubleshooting guidance to navigate the complexities of this transformation.

Mechanistic Insights: The Nuances of C-N Bond Formation with an Electron-Deficient Heterocycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that involves the sequential steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The efficiency of this catalytic cycle is highly dependent on the nature of the aryl halide, the amine, the palladium precursor, the phosphine ligand, and the base.

For an electron-deficient substrate like 2-Chloro-8-nitroquinoxaline, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is generally facilitated. However, the electron-withdrawing nature of the quinoxaline ring and the nitro group can also render the substrate susceptible to nucleophilic aromatic substitution (SNAr) by the amine, representing a potential competing pathway.[4][5] The choice of a sterically hindered and electron-rich phosphine ligand is crucial to promote the desired palladium-catalyzed pathway over the SNAr reaction. These bulky ligands accelerate the rate of reductive elimination, which is often the turnover-limiting step, thereby favoring the Buchwald-Hartwig product.[6]

The selection of an appropriate base is also critical. A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate. Common bases employed in Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3).[7][8]

Catalytic Cycle of the Buchwald-Hartwig Amination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination. The cycle begins with the oxidative addition of the aryl chloride to the Pd(0) complex. Subsequent amine coordination, deprotonation by a base, and reductive elimination yield the desired arylamine and regenerate the active Pd(0) catalyst.

Optimized Reaction Parameters for the Amination of 2-Chloro-8-nitroquinoxaline

The successful amination of 2-Chloro-8-nitroquinoxaline hinges on the judicious selection of the catalyst system and reaction conditions. The following table summarizes key parameters that should be considered for this transformation.

| Parameter | Recommended Component/Condition | Rationale & Key Considerations |

| Palladium Precursor | Pd2(dba)3 or Pd(OAc)2 | Both are common and effective Pd(0) and Pd(II) precursors, respectively. Pd(II) sources will be reduced in situ to the active Pd(0) catalyst.[3] |

| Ligand | XPhos, SPhos, or BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the reductive elimination step and outcompeting potential SNAr pathways.[1][9] |

| Base | NaOtBu or K3PO4 | A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. The choice may depend on the specific amine used. |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the base and interference with the catalytic cycle. |

| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive amines. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Chloro-8-nitroquinoxaline with a representative primary amine (e.g., aniline). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligand.

Materials and Reagents:

-

2-Chloro-8-nitroquinoxaline

-

Aniline (or other desired amine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Experimental Workflow

Figure 2: A generalized workflow for the Buchwald-Hartwig amination of 2-Chloro-8-nitroquinoxaline.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-8-nitroquinoxaline (1.0 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the dropwise addition of the aniline (1.2 equiv).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction mixture by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-8-nitroquinoxaline derivative.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inappropriate ligand or base. | 1. Use fresh palladium precursor and phosphine ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and solvents are rigorously dried. 3. Screen different bulky phosphine ligands and strong, non-nucleophilic bases. |

| Formation of Side Products (e.g., from SNAr) | The reaction temperature is too high, or the catalyst loading is too low. | Decrease the reaction temperature and/or increase the catalyst and ligand loading to favor the palladium-catalyzed pathway. |

| Decomposition of Starting Material or Product | The nitro group may be sensitive to certain reaction conditions. | Consider using a milder base such as K3PO4 and a lower reaction temperature. |

| Difficulty in Product Purification | The product may be highly polar. | Use a more polar eluent system for column chromatography or consider purification by recrystallization. |

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-8-nitroquinoxaline derivatives, providing access to a diverse range of compounds for further investigation in drug discovery and materials science.[10] The success of this transformation on an electron-deficient and potentially sensitive substrate relies on the careful selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base, along with the maintenance of anhydrous and inert reaction conditions. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers to efficiently and successfully implement this powerful C-N bond-forming reaction.

References

-

Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

-

Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). In Semantic Scholar. Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). In YouTube. Retrieved from [Link]

-

Buchwald-Hartwig cross-coupling reaction. (2020, February 13). In YouTube. Retrieved from [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). In Indian Academy of Sciences. Retrieved from [Link]

-

The Buchwald-Hartwig Amination Reaction. (2012, April 6). In YouTube. Retrieved from [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025, August 7). In ResearchGate. Retrieved from [Link]

-

Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents? (n.d.). In PubMed. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). In ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.). In ACS Publications. Retrieved from [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2025, October 17). In MDPI. Retrieved from [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). In MIT Open Access Articles. Retrieved from [Link]

-

Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (n.d.). In NIH. Retrieved from [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022, May 31). In NIH. Retrieved from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). In Open Access Journals. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dspace.mit.edu [dspace.mit.edu]

The Versatile Building Block: A Guide to Synthesizing Heterocyclic Compounds from 2-Chloro-8-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmacologically active agents, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the quinoxaline ring system allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity.